molecular formula C8H3NO2S B13701606 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B13701606
M. Wt: 177.18 g/mol
InChI Key: ZRXHVSAISZJSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is a heterocyclic compound featuring a 1,3-dioxole core substituted with a thioxo group (-S) and a cyano (-CN) moiety at positions 2 and 5, respectively. This compound serves as a critical precursor in organic synthesis, particularly for the preparation of tetrathiafulvalene (TTF) derivatives, which are pivotal in materials science for their conductive and redox properties . Its structural uniqueness arises from the combination of electron-withdrawing (CN) and sulfur-containing groups, which influence its reactivity and applications in cross-coupling reactions .

Properties

Molecular Formula

C8H3NO2S

Molecular Weight

177.18 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzodioxole-5-carbonitrile

InChI

InChI=1S/C8H3NO2S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H

InChI Key

ZRXHVSAISZJSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=S)O2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Thioxobenzo[d]dioxole-5-carbonitrile typically involves:

  • Construction of the benzodioxole core,
  • Introduction of the cyano group at the 5-position,
  • Conversion of the carbonyl or related functional group to a thiocarbonyl (thioxo) group.

The key challenge lies in the selective thionation (replacement of oxygen by sulfur) and cyanation steps.

Preparation of the Benzodioxole Core and Cyanation

The benzodioxole ring system can be synthesized starting from catechol derivatives. Cyanation at the 5-position is commonly achieved via nucleophilic substitution on a halogenated precursor such as 5-bromo-1,3-benzodioxole derivatives.

Typical cyanation method:

  • Starting material: 5-bromo-2,2-difluoro-1,3-benzodioxole or related halogenated benzodioxole.
  • Reagent: Cuprous cyanide (CuCN), chosen for its relatively low toxicity and good reactivity.
  • Conditions: Heating under controlled conditions to promote substitution of bromine by the cyano group.

This method yields 2,2-difluorobenzo[d]dioxole-5-carbonitrile intermediates, which can be further modified.

Introduction of the Thioxo Group (Thionation)

The critical step to obtain 2-Thioxobenzo[d]dioxole-5-carbonitrile is the transformation of a carbonyl or related oxygen-containing group into a thiocarbonyl (C=S) group. Common reagents and methods include:

The reaction typically proceeds by treating the oxygen-containing precursor with one of these reagents under inert atmosphere and controlled temperature, yielding the thioxo derivative.

Specific Synthetic Routes from Literature

Cyanation and Esterification Route

According to a patent and research literature, a preparation method involves:

  • Starting from 5-bromo-2,2-difluoro-1,3-benzodioxole,
  • Cyanation using cuprous cyanide to introduce the cyano group,
  • Hydrolysis of the nitrile to the corresponding acid,
  • Esterification to obtain methyl 2,2-difluorobenzo[d]dioxole-5-carboxylate,
  • Subsequent thionation to introduce the thioxo group.

This sequence is efficient, scalable, and suitable for industrial production due to simple purification steps and high yields.

Thionation via Thiophosgene and Bromine Trifluoride

A novel approach involves:

  • Formation of thiodioxoles by treating catechols with thiophosgene at 0 °C,
  • Subsequent reaction with bromine trifluoride (BrF3) to produce difluoroaryldioxoles,
  • This method allows for the introduction of fluorine atoms and the thioxo group simultaneously, potentially applicable to benzodioxole derivatives.

Desulfurative Fluorination and Thionobenzodioxole Synthesis

A PhD thesis from Simon Fraser University describes:

  • Preparation of thionobenzodioxoles by fluorodesulfurative methods,
  • Use of silver fluoride (AgF) and other fluorinating agents for selective desulfurative fluorination,
  • Challenges in purification due to similarity of thionoesters to starting materials,
  • Emphasis on the preparation of thionoesters as precursors for thionobenzodioxoles,
  • Use of Lawesson's reagent and other thionating agents for sulfur incorporation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyanation Cuprous cyanide, heat Low toxicity, high yield, simple purification
Hydrolysis Acid/base hydrolysis Converts nitrile to acid
Esterification Methanol, acid catalyst Forms methyl ester for further modification
Thionation Lawesson’s reagent or P4S10, inert atmosphere Converts carbonyl to thiocarbonyl, temperature control critical
Fluorination (optional) BrF3, AgF, or NBS/TBAF-HF For difluoro derivatives, requires careful handling

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Challenges
Cyanation + Esterification + Thionation 5-Bromo-2,2-difluoro-1,3-benzodioxole CuCN, Methanol, Lawesson’s Reagent Scalable, high yield, simple purification Multiple steps, requires careful control
Thiophosgene + BrF3 fluorination Catechol derivatives Thiophosgene, BrF3 Simultaneous thioxo and fluorine introduction Handling hazardous reagents
Desulfurative fluorination Thionoesters AgF, NBS/TBAF-HF Advanced fluorinated derivatives Difficult purification, specialized reagents

Chemical Reactions Analysis

Types of Reactions

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzo[d][1,3]dioxole-5-carbonitrile (4k)

  • Structure: Lacks the thioxo group at position 2 but retains the cyano group at position 3.
  • Synthesis : Prepared via thiocyanate radical-mediated dehydration of aldoximes with 89% yield .
  • Spectral Data :
    • $ ^1H $ NMR (CDCl$_3$): δ 6.07 (s, 2H, dioxole), 7.22 (dd, J = 1.6 Hz, 1H), 7.04 (d, J = 1.6 Hz, 1H) .
  • Applications : Intermediate in dehydration reactions and photoredox catalysis .

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile

  • Structure : Replaces the dioxole ring with a thiazole ring, introducing an additional nitrogen atom.
  • Synthesis: Synthesized via refluxing isothiocyanate, malononitrile, and sulfur powder in DMF .
  • Applications : Precursor for anticancer agents and DNA-binding studies .

6-(2-Bromophenyl)benzo[d][1,3]dioxole-5-carbonitrile (1M)

  • Structure : Substituted with a bromophenyl group at position 4.
  • Spectral Data :
    • $ ^1H $ NMR (CDCl$_3$): δ 7.67 (dd, J = 7.8, 1.2 Hz, 1H), 6.08 (s, 2H, dioxole) .
  • Applications : Building block for poly-substituted phenanthridines via copper-catalyzed annulation .

Spectral and Physical Properties

Compound IR (CN stretch, cm$^{-1}$) $ ^1H $ NMR (Key Signals) Melting Point (°C) Yield (%)
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile 2,219 (CN) Not reported in evidence 63
Benzo[d][1,3]dioxole-5-carbonitrile (4k) 2,220 (CN) δ 6.07 (s, 2H, dioxole) 89
6-(2-Bromophenyl) derivative (1M) 2,224 (CN) δ 6.08 (s, 2H, dioxole) 137–138 67
2-Thioxo-thiazole derivative 2,219 (CN) δ 7.10–7.82 (m, 5H, ArH) 56

Biological Activity

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a unique structure that includes a benzodioxole core, which is known for its versatility in drug development. The synthesis of this compound typically involves the reaction of benzodioxole derivatives with carbonitrile precursors under specific conditions to yield the desired thioxo-substituted product.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Antidiabetic Activity : Compounds related to benzodioxoles have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives exhibited IC50 values as low as 0.68 µM, indicating potent antidiabetic potential .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives possess cytotoxic effects on various cancer cell lines, with IC50 values ranging from 26 to 65 µM, suggesting their potential as anticancer agents .
  • Antimicrobial Properties : Some derivatives have displayed antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies and Research Findings

Recent research has provided insights into the specific effects and mechanisms of action of this compound:

  • Antidiabetic Efficacy : A study evaluated the effects of a derivative on streptozotocin-induced diabetic mice, revealing a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound . This suggests significant potential for managing diabetes.
  • Cytotoxicity Assessment : In vitro assays using MTS assays indicated that while some derivatives were cytotoxic to cancer cells, they exhibited negligible effects on normal cell lines (IC50 > 150 µM), highlighting their selective action and safety profile .
  • Mechanistic Studies : Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets. This approach helps identify the binding affinity and possible mechanisms through which these compounds exert their effects .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Tested Cell Lines/Models Reference
α-Amylase Inhibition0.68 - 0.85In vitro assays
Cytotoxicity26 - 65Cancer cell lines (various types)
Blood Glucose ReductionN/AStreptozotocin-induced diabetic mice
Antimicrobial ActivityN/ABacterial and fungal strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing benzodioxole and thioxo groups. For example, analogous compounds like 5-Chlorobenzo[d]oxazole-2-carbonitrile are synthesized via reactions with carbon disulfide and subsequent chlorination . Adjusting solvents (e.g., methanol vs. DMF), temperature (50–80°C), and catalysts (e.g., KOH) can optimize yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the thioxo (C=S) and nitrile (C≡N) functional groups in this compound?

  • Methodological Answer :

  • FT-IR : The thioxo group exhibits a strong absorption band near 1200–1250 cm⁻¹ (C=S stretch), while the nitrile group appears at ~2200–2250 cm⁻¹ (C≡N stretch) .
  • NMR : 13C^{13}\text{C} NMR can distinguish the thioxo carbon (δ ~160–170 ppm) and nitrile carbon (δ ~115–120 ppm). 1H^{1}\text{H} NMR of the benzodioxole protons appears as a singlet near δ 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 177.18 (C8_8H3_3NO2_2S) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Stability tests show decomposition rates increase at >40°C or in polar solvents (e.g., DMSO). Store under inert gas (N2_2/Ar) at –20°C in amber vials. Periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The thioxo group’s electrophilicity facilitates nucleophilic attack at the sulfur atom. Fukui indices identify reactive sites, while molecular electrostatic potential (MEP) surfaces highlight regions prone to interaction with amines or thiols . Solvent effects (PCM model) refine reaction pathway predictions .

Q. What strategies can resolve contradictions in reported reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to test variables (e.g., reagent stoichiometry, temperature). For example, a 23^3 factorial design evaluates the impact of CS2_2 concentration, reaction time, and catalyst type.
  • Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps.
  • Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., oxidized sulfone derivatives), guiding condition adjustments .

Q. What methodologies are suitable for evaluating the bioactivity of this compound derivatives in antimicrobial assays?

  • Methodological Answer :

  • In Vitro Assays : Use microdilution broth methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours.
  • Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake) assess membrane disruption. Molecular docking (AutoDock Vina) predicts interactions with bacterial targets like dihydrofolate reductase .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Data Analysis and Experimental Design

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2, PdCl2_2, or Pd/C with ligands (e.g., SPhos, XPhos) in DMF/H2_2O.
  • Substrate Scope : Vary boronic acids (aryl, heteroaryl) under microwave irradiation (80–120°C, 1–4 hours).
  • Analytical Workflow : Use 19F^{19}\text{F} NMR (if fluorinated boronic acids are used) and HRMS to confirm coupling products. Compare yields with control reactions lacking the thioxo group .

Q. What advanced techniques validate the electronic effects of the thioxo group on the benzodioxole ring?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths (C–S vs. C–O) to assess resonance effects.
  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} shifts in derivatives with/without electron-withdrawing groups.
  • Cyclic Voltammetry : Measure oxidation potentials to correlate with Hammett σp_p values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.